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Compound of Interest

Compound Name: 1-(3-Methylpyridin-2-yl)piperazine

Cat. No.: B1141975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 1-(3-Methylpyridin-2-yl)piperazine (CAS No.

104396-10-3) is not readily available in public databases. This guide provides predicted

spectroscopic data based on computational models and established principles of NMR and

Mass Spectrometry. It also furnishes detailed experimental protocols that can be employed to

acquire empirical data for this compound.

Predicted Spectroscopic Data
The following data has been generated using advanced chemical simulation software and

should be considered theoretical. Experimental verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 1-(3-Methylpyridin-2-yl)piperazine (Solvent: CDCl₃,

Reference: TMS at 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration
Proposed
Assignment

8.15 - 8.25 Doublet of Doublets 1H Pyridine H-6

7.40 - 7.50 Doublet of Doublets 1H Pyridine H-4

6.95 - 7.05 Doublet of Doublets 1H Pyridine H-5

3.20 - 3.30 Triplet 4H
Piperazine H-3', H-5'

(N-CH₂)

3.05 - 3.15 Triplet 4H
Piperazine H-2', H-6'

(N-CH₂)

2.30 Singlet 3H Pyridine -CH₃

1.80 - 1.90 Broad Singlet 1H Piperazine -NH

Table 2: Predicted ¹³C NMR Data for 1-(3-Methylpyridin-2-yl)piperazine (Solvent: CDCl₃,

Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm) Proposed Assignment

158.5 Pyridine C-2

147.0 Pyridine C-6

138.0 Pyridine C-4

128.5 Pyridine C-3

121.0 Pyridine C-5

52.0 Piperazine C-2', C-6'

46.0 Piperazine C-3', C-5'

18.0 Pyridine -CH₃

Mass Spectrometry (MS)
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Table 3: Predicted Mass Spectrometry Data for 1-(3-Methylpyridin-2-yl)piperazine (Ionization

Mode: Electrospray Ionization, Positive Mode [M+H]⁺)

m/z Proposed Fragment

192.1393 [M+H]⁺ (Molecular Ion)

149.0917 [M+H - C₃H₇N]⁺

121.0706 [M+H - C₄H₁₀N₂]⁺

94.0651 [C₅H₆N-CH₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the NMR and Mass Spectrometry data for

1-(3-Methylpyridin-2-yl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation:

Accurately weigh 5-10 mg of high-purity 1-(3-Methylpyridin-2-yl)piperazine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis or precise referencing is required.

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Parameters:

¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field strength.
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 0-12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64 scans, depending on sample concentration.

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

Spectral Width: 0-200 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise ratio.

Data Processing:

Apply Fourier Transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 ppm for

¹H, 77.16 ppm for ¹³C) or the internal standard (TMS: δ 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (MS) Protocol
Sample Preparation:
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Prepare a stock solution of 1-(3-Methylpyridin-2-yl)piperazine at a concentration of 1

mg/mL in a suitable volatile solvent such as methanol or acetonitrile.[1]

From the stock solution, prepare a dilute working solution with a final concentration of

approximately 1-10 µg/mL by diluting with the same solvent or a mixture like 50:50

acetonitrile:water with 0.1% formic acid to aid ionization.[1]

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[2]

Instrumentation and Analysis (LC-MS/MS Example):

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray

Ionization (ESI).

Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing basic

compounds.

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight

(QTOF) or Orbitrap is recommended for accurate mass measurements.

LC Conditions (if separation is needed):

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.2-0.5 mL/min.

MS Parameters:

Mass Range: 50-500 m/z.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V (can be optimized).
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Desolvation Gas (N₂): Flow rate and temperature should be optimized for the instrument

(e.g., 600-800 L/hr at 300-400 °C).

Data Acquisition and Analysis:

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce

fragmentation and elucidate the structure. The collision energy (Collision-Induced

Dissociation - CID) should be ramped (e.g., 10-40 eV) to obtain a comprehensive

fragmentation pattern.

Visualizations
The following diagrams illustrate the generalized workflows for the experimental protocols

described above.
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Sample Weighing
(5-10 mg)

Dissolution
(0.6-0.7 mL Deuterated Solvent)

Step 1a

Transfer to NMR Tube

Step 1b

Instrument Setup
(Shimming, Tuning)

Step 2

Acquire ¹H Spectrum

Step 3a

Acquire ¹³C Spectrum

Step 3b

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis
(Calibration, Integration, Peak Picking)

Step 4

Structure Confirmation

Step 5

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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Stock Solution Preparation
(1 mg/mL in MeOH/ACN)

Dilution to Working Solution
(1-10 µg/mL)

Step 1a

Filtration (0.22 µm filter)

Step 1b

LC-MS System Injection

Step 2

Full Scan MS Acquisition
(Identify [M+H]⁺)

Step 3a

MS/MS Acquisition
(Isolate & Fragment [M+H]⁺)

Step 3b

Data Analysis
(Mass Accuracy, Fragmentation Pattern)

Step 4

Structure Elucidation

Step 5

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-methylpyridin-2-yl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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